1-Cyclopropoxy-4-methoxy-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-4-methoxy-2-nitrobenzene is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.20 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a nitro group attached to a benzene ring. It is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of 1-Cyclopropoxy-4-methoxy-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative followed by the introduction of the cyclopropoxy and methoxy groups. The general steps are as follows:
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: The methoxy group is introduced through a reaction with methanol in the presence of a catalyst.
Cyclopropoxylation: The cyclopropoxy group is added using cyclopropyl bromide in the presence of a base such as potassium carbonate
Industrial production methods may involve similar steps but are optimized for larger scale synthesis with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Cyclopropoxy-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and cyclopropoxy groups can participate in nucleophilic substitution reactions. For example, the methoxy group can be replaced by a hydroxyl group using sodium hydroxide.
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is oxidized to a carboxyl group using oxidizing agents like potassium permanganate
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-4-methoxy-2-nitrobenzene is used in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-4-methoxy-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and cyclopropoxy groups can modulate the compound’s binding affinity to various receptors and enzymes, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropoxy-4-methoxy-2-nitrobenzene can be compared to other nitrobenzene derivatives such as:
1-Methoxy-4-nitrobenzene: Similar in structure but lacks the cyclopropoxy group, making it less sterically hindered.
2-Chloro-1-methoxy-4-nitrobenzene: Contains a chloro group instead of a cyclopropoxy group, which affects its reactivity and applications.
4-Methoxy-2-nitroaniline: Contains an amino group instead of a cyclopropoxy group, leading to different chemical properties and uses
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11NO4 |
---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
1-cyclopropyloxy-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C10H11NO4/c1-14-8-4-5-10(15-7-2-3-7)9(6-8)11(12)13/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
CUOKLBFFAMMRNL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.